molecular formula C16H21NSi B11751318 1-Propanamine, 3-(methyldiphenylsilyl)- CAS No. 17937-86-9

1-Propanamine, 3-(methyldiphenylsilyl)-

Cat. No.: B11751318
CAS No.: 17937-86-9
M. Wt: 255.43 g/mol
InChI Key: XZZMRQLGRZOSJF-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(methyldiphenylsilyl)- is an organic compound with the molecular formula C16H21NSi It is a derivative of propanamine, where the hydrogen atoms are replaced by a methyldiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanamine, 3-(methyldiphenylsilyl)- typically involves the reaction of propanamine with methyldiphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, 3-(methyldiphenylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler amines.

Scientific Research Applications

1-Propanamine, 3-(methyldiphenylsilyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(methyldiphenylsilyl)- involves its interaction with specific molecular targets and pathways. The methyldiphenylsilyl group can influence the compound’s reactivity and binding affinity to various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Propanamine: A simpler amine with similar structural features but lacking the methyldiphenylsilyl group.

    3-(Methyldiphenylsilyl)-1-butanamine: A related compound with an additional carbon in the alkyl chain.

    N-Methyl-1-propanamine: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness: 1-Propanamine, 3-(methyldiphenylsilyl)- is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-Propanamine, 3-(methyldiphenylsilyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties.

Chemical Structure and Properties

1-Propanamine, 3-(methyldiphenylsilyl)- is characterized by its unique silane functional group attached to a propanamine backbone. The presence of the methyldiphenylsilyl moiety enhances its lipophilicity, which may influence its biological activity.

Biological Activity Overview

The biological activities of 1-Propanamine, 3-(methyldiphenylsilyl)- have been primarily evaluated through various in vitro assays. Notably, studies have highlighted its cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

In a study involving MCF-7 breast cancer cells, compounds structurally related to 1-Propanamine demonstrated significant cytotoxicity. The introduction of a tertiary amine group was found to enhance the cytotoxic effects compared to traditional anticancer agents like Tamoxifen .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Cell LineReference
1-Propanamine, 3-(methyldiphenylsilyl)-TBDMCF-7
Tamoxifen0.5MCF-7
Chalcone DerivativeTBDMCF-7

The mechanism by which 1-Propanamine, 3-(methyldiphenylsilyl)- exerts its biological effects is still under investigation. Preliminary molecular docking studies suggest that it may interact with specific receptors involved in cell proliferation and apoptosis pathways.

Apoptosis Induction

Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methyldiphenylsilyl group may facilitate better binding to target proteins involved in these pathways .

Case Studies

Several case studies have explored the therapeutic potential of silane derivatives in oncology:

  • Study on Anticancer Activity : A recent study synthesized a series of silane derivatives and evaluated their anticancer properties against various cell lines, including MCF-7 and HeLa. Results indicated that certain derivatives exhibited superior activity compared to standard chemotherapeutics .
  • In Vivo Studies : Although most studies are currently limited to in vitro assays, there is an ongoing effort to evaluate the in vivo efficacy and safety profile of these compounds in animal models.

Properties

CAS No.

17937-86-9

Molecular Formula

C16H21NSi

Molecular Weight

255.43 g/mol

IUPAC Name

3-[methyl(diphenyl)silyl]propan-1-amine

InChI

InChI=1S/C16H21NSi/c1-18(14-8-13-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12H,8,13-14,17H2,1H3

InChI Key

XZZMRQLGRZOSJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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